molecular formula C30H35F2N3O B1675316 Lidoflazine CAS No. 3416-26-0

Lidoflazine

Katalognummer: B1675316
CAS-Nummer: 3416-26-0
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: ZBIAKUMOEKILTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Zukünftige Richtungen

The future directions of Lidoflazine are not clear as the drug entry in DrugBank is scheduled to be annotated soon .

Wirkmechanismus

Lidoflazine exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This action leads to the dilation of coronary arteries and an increase in coronary blood flow. The compound also has antiarrhythmic properties, which are thought to be due to its ability to modulate ion channel activity, particularly the human ether-a-go-go related gene (hERG) potassium channels .

Biochemische Analyse

Biochemical Properties

Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, this compound reduces calcium influx into cells, which can influence various biochemical reactions within the cell .

Cellular Effects

This compound has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . This compound also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as a calcium channel blocker . By blocking these channels, this compound prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that this compound may have long-term effects on cardiac function, particularly in relation to electrical conduction .

Metabolic Pathways

As a calcium channel blocker, this compound likely interacts with pathways involving calcium signaling .

Transport and Distribution

Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of this compound .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lidoflazin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Piperazin mit verschiedenen Reagenzien beinhaltet. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von Lidoflazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Lösungsmittel wie Chloroform und Basen wie Natriumhydroxid werden häufig in der industriellen Synthese verwendet .

Chemische Reaktionsanalyse

Arten von Reaktionen

Lidoflazin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung verschiedener hydroxylierter Derivate führen .

Analyse Chemischer Reaktionen

Types of Reactions

Lidoflazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated derivatives .

Vergleich Mit ähnlichen Verbindungen

Lidoflazin ist unter den Kalziumkanalblockern aufgrund seiner spezifischen Struktur und seines pharmakologischen Profils einzigartig. Ähnliche Verbindungen umfassen:

    Nifedipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

    Verapamil: Ein Kalziumkanalblocker mit sowohl antiarrhythmischen als auch antihypertensiven Eigenschaften.

    Diltiazem: Ähnlich wie Verapamil wird Diltiazem wegen seiner antiarrhythmischen und antihypertensiven Wirkung eingesetzt.

Die einzigartige Struktur von Lidoflazin, die einen Piperazinring und eine Bis(4-fluorphenyl)butylgruppe umfasst, trägt zu seinen spezifischen pharmakologischen Wirkungen bei und unterscheidet sie von anderen Kalziumkanalblockern .

Eigenschaften

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045377
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-26-0
Record name Lidoflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidoflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidoflazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidoflazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidoflazine
Reactant of Route 2
Reactant of Route 2
Lidoflazine
Reactant of Route 3
Reactant of Route 3
Lidoflazine
Reactant of Route 4
Reactant of Route 4
Lidoflazine
Reactant of Route 5
Lidoflazine
Reactant of Route 6
Lidoflazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.